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Compound of Interest

Compound Name: Ethyl cyclopentyl(oxo)acetate

Cat. No.: B041571 Get Quote

Spectroscopic Profile of Ethyl
Cyclopentyl(oxo)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
cyclopentyl(oxo)acetate (CAS: 33537-18-7), a compound of interest in synthetic and

medicinal chemistry. Due to the limited availability of public domain experimental spectra for

this specific molecule, this guide presents a combination of predicted data based on

established spectroscopic principles and general experimental protocols.

Chemical Structure and Properties
IUPAC Name: ethyl 2-cyclopentyl-2-oxoacetate

Synonyms: Ethyl cyclopentylglyoxylate, 2-Cyclopentyl-2-oxo-acetic acid ethyl ester

CAS Number: 33537-18-7

Molecular Formula: C₉H₁₄O₃[1]

Molecular Weight: 170.21 g/mol [1]
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The following tables summarize the predicted and expected spectroscopic data for Ethyl
cyclopentyl(oxo)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values based on the chemical structure. Actual

experimental values may vary.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.25 Quartet (q) 2H -O-CH₂-CH₃

~3.20 Multiplet (m) 1H -CH(C=O)-

~1.90 - 1.50 Multiplet (m) 8H
Cyclopentyl -CH₂-

protons

~1.30 Triplet (t) 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~195 C=O (ketone)

~165 C=O (ester)

~62 -O-CH₂-CH₃

~50 -CH(C=O)-

~30 Cyclopentyl CH₂

~26 Cyclopentyl CH₂

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
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Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration

~1745 C=O stretch (ester)

~1715 C=O stretch (ketone)

~2960 - 2870 C-H stretch (alkane)

~1200 - 1100 C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Assignment

170.09 [M]⁺ (Molecular Ion)

141 [M - C₂H₅]⁺ (Loss of ethyl group)

125 [M - OC₂H₅]⁺ (Loss of ethoxy group)

97 [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl group)

69 [C₅H₉]⁺ (Cyclopentyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Ethyl cyclopentyl(oxo)acetate would be dissolved in an appropriate deuterated

solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution

NMR spectrometer, for instance, a Bruker AVANCE series spectrometer operating at a field
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strength of 400 MHz for ¹H and 100 MHz for ¹³C. Data acquisition and processing would be

performed using standard instrument software.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer,

such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument. A small amount of

the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a

thin film. Alternatively, for a solid sample, a KBr pellet would be prepared by grinding the

sample with KBr powder and pressing the mixture into a thin disk. The spectrum would be

recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the

compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be

injected into the GC. The compound would be separated from the solvent and any impurities on

a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at

70 eV would be used to generate the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel compound like Ethyl cyclopentyl(oxo)acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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